molecular formula C13H18BrF3N4O B10963823 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone

Cat. No.: B10963823
M. Wt: 383.21 g/mol
InChI Key: MWIUDXBCOMPBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The final step involves the attachment of the ethylpiperazine moiety.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as bromine, methyl iodide, and trifluoromethyl iodide.

    Attachment of Ethylpiperazine: The final step involves the reaction of the substituted pyrazole with ethylpiperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-ETHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of both the ethylpiperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H18BrF3N4O

Molecular Weight

383.21 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H18BrF3N4O/c1-3-19-4-6-20(7-5-19)10(22)8-21-9(2)11(14)12(18-21)13(15,16)17/h3-8H2,1-2H3

InChI Key

MWIUDXBCOMPBBW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.